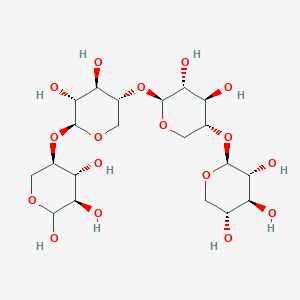
Xylotetraose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 木四糖可以通过使用特定木聚糖酶对木聚糖进行酶解来合成。 这些酶裂解木聚糖主链,产生木寡糖,包括木四糖 . 水解过程通常涉及使用微生物木聚糖酶,这些酶具有高度特异性,不会产生不希望的副产物 .
工业生产方法: 木四糖的工业生产通常涉及使用木质纤维素原料,这些原料丰富且成本效益高 . 该过程包括预处理方法,例如用热水或蒸汽进行自水解,然后进行酶解 . 酸水解也是一种广泛使用的方法,因为它具有效率高和可重复性强的特点 .
化学反应分析
科学研究应用
Biochemical Research
Xylotetraose serves as an important substrate in biochemical assays and enzyme studies. It is utilized to investigate the activity of xylanases, enzymes that hydrolyze xylan into xylo-oligosaccharides. For instance, research has shown that specific xylanases from fungi such as Paecilomyces variotii demonstrate high efficiency in hydrolyzing this compound, leading to the production of xylose and other oligosaccharides . The kinetic parameters of these enzymes can be assessed using this compound as a substrate, providing insights into their catalytic mechanisms and potential industrial applications.
Food Industry
In the food sector, this compound is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect contributes to improved gut health and digestion . Additionally, xylo-oligosaccharides including this compound are used as sugar substitutes due to their low caloric content and ability to enhance the texture and flavor of food products without contributing to high glycemic responses .
Pharmaceutical Applications
This compound has demonstrated potential in pharmaceutical applications due to its immunomodulatory effects. Studies indicate that xylo-oligosaccharides can modulate immune responses and exhibit anticancer properties by affecting cytokine production in immune cells . The compound has also been explored for its antioxidant activity, which may provide benefits in managing oxidative stress-related diseases . Furthermore, its role in enhancing the bioavailability of certain drugs is under investigation.
Environmental Sustainability
In biorefinery processes, this compound plays a crucial role in converting lignocellulosic biomass into valuable products. The enzymatic hydrolysis of hemicellulose yields xylo-oligosaccharides like this compound, which can be further fermented into biofuels such as bioethanol . The production of this compound from agricultural waste not only contributes to waste management but also supports sustainable energy solutions.
Table: Summary of Key Studies on this compound Applications
作用机制
木四糖主要通过与特定酶和肠道菌群的相互作用发挥其作用。 它通过作为底物诱导木聚糖降解酶的产生,例如内切-β-1,4-木聚糖酶和β-木糖苷酶 . 这些酶将木四糖水解为更小的寡糖和单糖,肠道细菌可以利用这些寡糖和单糖 . 木四糖与肠道菌群的相互作用导致短链脂肪酸的产生,短链脂肪酸具有多种健康益处 .
类似化合物:
- 木二糖:由两个D-木糖分子组成的二糖。
- 木三糖:由三个D-木糖分子组成的三糖。
- 木六糖:由六个D-木糖分子组成的六糖 .
独特之处: 木四糖由于其特定的聚合度,使其成为与其他木寡糖相比,更有效的内切木聚糖酶诱导剂 . 它能够促进有益肠道细菌的生长,以及它在酶测定中作为底物的应用,进一步突出了其独特的性质 .
相似化合物的比较
- Xylobiose: A disaccharide composed of two D-xylose molecules.
- Xylotriose: A trisaccharide composed of three D-xylose molecules.
- Xylohexaose: A hexasaccharide composed of six D-xylose molecules .
Uniqueness: Xylotetraose is unique due to its specific degree of polymerization, which makes it an effective inducer of endoxylanase compared to other xylooligosaccharides . Its ability to promote the growth of beneficial gut bacteria and its use as a substrate in enzyme assays further highlight its distinct properties .
生物活性
Xylotetraose, a xylooligosaccharide composed of four xylose units, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article synthesizes various research findings on the biological activity of this compound, highlighting its immunomodulatory, antitumor, and enzymatic properties.
Overview of this compound
This compound is derived from the hydrolysis of xylan, a major component of plant cell walls. It can be produced through enzymatic processes involving glycosidases and is recognized for its prebiotic effects, which promote beneficial gut microbiota. The structure of this compound allows it to interact with various biological systems, leading to diverse health benefits.
1. Immunomodulatory Effects
Recent studies have demonstrated that xylooligosaccharides, including this compound, exhibit significant immunomodulatory properties. They can modulate the immune response by influencing cytokine production. For instance, this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This suggests a potential role in managing inflammatory diseases.
2. Antitumor Activity
This compound has exhibited promising antitumor effects in vitro. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the disruption of mitochondrial function and lysosomal integrity, leading to increased apoptosis in tumor cells . A notable study reported that this compound treatment resulted in a half-maximal inhibitory concentration (IC50) indicating effective tumor-specific cytotoxicity .
Table 1: Cytotoxicity of this compound on Tumor Cell Lines
| Cell Line | IC50 (mM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 0.25 | 3.5 |
| HT-29 (Colorectal) | 0.30 | 3.0 |
| Caco-2 (Colorectal) | 0.28 | 3.2 |
3. Antioxidant Properties
This compound also demonstrates antioxidant activity by scavenging free radicals and enhancing the antioxidant capacity of cells. Studies have shown that it can reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .
Enzymatic Activity
The enzymatic breakdown of xylan into xylooligosaccharides, including this compound, is facilitated by specific enzymes such as xylanases. For example, Thermothelomyces myriococcoides xylooligosaccharide dehydrogenase (TmXdhA) shows high catalytic efficiency towards this compound, highlighting its potential for industrial applications in bioconversion processes .
Table 2: Enzymatic Kinetics of TmXdhA on Xylooligosaccharides
| Substrate | K_m (mM) | k_cat (s^-1) | k_cat/K_m (s^-1·mM^-1) |
|---|---|---|---|
| This compound | 0.13 | 25.0 | 187.7 |
| Xylobiose | 0.16 | 17.5 | 108.9 |
Case Studies
In a study involving Sprague-Dawley rats treated with carcinogens, dietary supplementation with xylooligosaccharides significantly reduced the formation of precancerous lesions in the colon . This finding underscores the potential application of this compound as a dietary supplement for cancer prevention.
Another case study demonstrated that this compound could enhance gut health by promoting beneficial bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining intestinal homeostasis and preventing gastrointestinal disorders .
属性
分子式 |
C20H34O17 |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |
InChI 键 |
KPTPSLHFVHXOBZ-BIKCPUHGSA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















